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Vaginidin

Cat. No.: B600775
CAS No.: 31456-93-6
M. Wt: 346.37
Attention: For research use only. Not for human or veterinary use.
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Description

Classification as a Natural Product Coumarin (B35378) Derivative

Vaginidin is classified as a natural product belonging to the coumarin family of secondary metabolites. ias.ac.innih.govnih.gov Coumarins are characterized by a benzopyrone structural core and are synthesized by plants through the phenylpropanoid pathway. nih.govnih.gov The class of coumarins is diverse, with various derivatives identified, including simple coumarins, furanocoumarins, and pyranocoumarins. nih.gov this compound is one of several coumarins isolated from plant sources. ias.ac.in

Occurrence and Distribution in Specific Plant Species

This compound is found in the plant species Selinum vaginatum. ias.ac.innih.gov This plant is a member of the Apiaceae (Umbelliferae) family and grows in the Northern Himalayan region, including areas in Kashmir, Himachal Pradesh, and Uttarakhand in India. nih.govapjhs.com The compound has been isolated from the roots of Selinum vaginatum. ias.ac.inscispace.com This plant is a source of various other coumarins as well, with which this compound co-occurs. ias.ac.inscispace.com

The table below details the plant species from which this compound has been isolated.

Plant SpeciesFamilyPlant Part
Selinum vaginatumApiaceaeRoots

Historical Context of Isolation and Early Characterization Studies

This compound was isolated from the petroleum ether extract of the roots of Selinum vaginatum. ias.ac.in Early research on the chemical constituents of this plant led to the identification of this compound along with four other coumarins: angelicin (B190584), oroselol, lomatin, and selinidin (B1198630). ias.ac.in The structural elucidation of this compound was accomplished through spectral studies and chemical degradation to known compounds. ias.ac.in These initial studies were crucial in establishing the chemical identity of this compound as a new coumarin derivative at the time. ias.ac.in

The table below summarizes the key findings from early studies on this compound.

Publication AspectFinding
Source Petroleum ether extract of Selinum vaginatum roots ias.ac.in
Co-isolated Coumarins Angelicin, oroselol, lomatin, selinidin ias.ac.in
Characterization Methods Spectral studies and chemical degradation ias.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O6 B600775 Vaginidin CAS No. 31456-93-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31456-93-6

Molecular Formula

C19H22O6

Molecular Weight

346.37

IUPAC Name

[(8S,9R)-8-(2-hydroxypropan-2-yl)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate

InChI

InChI=1S/C19H22O6/c1-10(2)9-14(21)25-17-15-12(23-18(17)19(3,4)22)7-5-11-6-8-13(20)24-16(11)15/h5-8,10,17-18,22H,9H2,1-4H3/t17-,18+/m1/s1

SMILES

CC(C)CC(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)O

Origin of Product

United States

Chemical Synthesis and Preparation Methodologies

Traditional Isolation and Extraction Techniques from Botanical Sources

The primary natural source for the isolation of vaginidin is the roots of Selinum vaginatum wikipedia.orgctdbase.orgontosight.ainih.govnih.govuni.lugoogle.com. The isolation process typically involves a series of steps including solvent extraction and subsequent chromatographic purification to separate this compound from other co-occurring compounds, particularly other coumarin (B35378) derivatives present in the plant extract ctdbase.orgnih.gov.

Extraction from dried and powdered roots of Selinum vaginatum is a critical initial step. Solvent-based extraction is employed to selectively dissolve the coumarin derivatives, including this compound, from the plant matrix nih.gov. Non-polar solvents such as petroleum ether are commonly utilized in the initial extraction phase. This choice of solvent is effective in dissolving coumarin derivatives while minimizing the extraction of more polar compounds nih.gov. Following the initial extraction, fractionation with solvent mixtures, such as a 9:1 ratio of petroleum ether to ethyl acetate, can be employed to enhance the selectivity for dihydropyranocoumarins, a class that includes compounds found alongside this compound nih.gov.

The efficiency of solvent extraction can be influenced by various parameters, including the solvent type, solvent mixture ratios, temperature, extraction time, and the particle size of the plant material. Optimization of these parameters is crucial to maximize the yield of this compound from the raw plant material. While specific detailed data on the optimized solvent extraction yield for this compound alone was not extensively available in the consulted sources, the general approach involves sequential extraction and fractionation to enrich the target compounds nih.gov.

An example of solvent extraction parameters used in the isolation of coumarins from Selinum vaginatum roots is presented in the table below, compiled from the search results:

Plant Part UsedExtraction SolventFractionation Solvent MixtureMajor Isolated CompoundsReference
RootsLight petroleum extractNot specifiedSelinidin (B1198630) ctdbase.orgontosight.ai
RootsPetroleum ether extractNot specifiedSelinidin, Angelicin (B190584), Coumarin ester, Oroselol ctdbase.orgontosight.ai
RootsPetroleum ether extractNot specifiedLomatin, this compound, Oroselol, Selidinin, Angelicin ontosight.ai
RootsLight petroleum extractNot specifiedSelinidin, this compound nih.gov
Dried rootsPetroleum ether9:1 Petroleum ether/Ethyl acetateSelinidin, other coumarin derivatives nih.gov

Advanced Chromatographic Purification Strategies

Following solvent extraction, crude extracts contain a mixture of compounds, necessitating purification to isolate this compound. Chromatographic techniques are indispensable for this purpose, separating compounds based on their differential interactions with a stationary phase and a mobile phase nih.gov.

Crude extracts often undergo silica (B1680970) gel chromatography as an initial purification step. Elution gradients are used to separate compounds with varying polarities, allowing for the separation of this compound from structurally similar coumarins nih.gov.

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the final purification and analysis of natural products, including coumarins like this compound nih.gov. HPLC employing C18 columns is effective in achieving baseline separation of this compound from other analogous compounds present in the extract, such as selinidin nih.gov. The use of specific mobile phase gradients, such as 40–80% acetonitrile (B52724) over 20 minutes, with UV detection at a wavelength like 254 nm, allows for the identification and isolation of purified this compound nih.gov. HPLC is capable of achieving high purity levels, reported to be greater than 95% for similar coumarins isolated using this method nih.gov.

Details of HPLC conditions mentioned in the search results for separating coumarins, including the separation of this compound from analogues, are summarized below:

TechniqueStationary PhaseMobile Phase GradientDetection MethodApplicationReference
HPLCC18 columns40–80% acetonitrile in 20minUV detectionBaseline separation from this compound and analogues nih.gov
HPLCNot specifiedNot specifiedUV detectionFinal purification (>95% purity) nih.gov

Countercurrent Chromatography (CCC) is another advanced liquid-liquid chromatographic technique valuable for preparative-scale separation of natural products without the use of a solid support, thus minimizing irreversible adsorption and sample loss. While the consulted search results specifically highlighted HPLC for the purification of this compound and its separation from analogues nih.gov, detailed information regarding the specific application of countercurrent chromatography for the isolation of this compound was not explicitly provided. However, CCC is a recognized method for the preparative separation of various coumarins and could potentially be applied for larger-scale isolation of this compound.

Total and Partial Chemical Synthesis Routes

Beyond isolation from natural sources, this compound can also be obtained through chemical synthesis. Synthetic approaches allow for the production of this compound independently of its natural abundance and can facilitate the creation of structural analogues. Some synthetic strategies for coumarin derivatives, including those that served as intermediates for this compound, have been reported fishersci.commdpi.comuni.lu.

The coumarin core is a fundamental structural element of this compound and other related compounds. A common strategy for constructing the benzopyrone skeleton of coumarins is the Pechmann condensation nih.gov. This reaction involves the reaction of a phenol (B47542) derivative (such as resorcinol (B1680541) derivatives) with a β-ketoester in the presence of an acidic catalyst nih.gov. Various acidic catalysts, including sulfuric acid, can be employed nih.gov. The Pechmann condensation provides a versatile route to substituted coumarins, which can then be further functionalized to yield more complex structures like this compound.

Furthermore, research has explored radical cyclization methods for the construction of furanocoumarin skeletons fishersci.commdpi.comuni.lu. These furanocoumarin intermediates have been reported to serve as precursors in the synthesis of various natural products, including this compound fishersci.commdpi.comuni.lu. This indicates that synthetic routes to this compound can involve the initial construction of a related coumarin framework, followed by subsequent reactions to introduce the specific functional groups and side chains present in this compound.

While comprehensive details of a complete total synthesis of this compound were not fully elaborated in the consulted sources, the reported strategies for coumarin core formation and the use of furanocoumarin intermediates in this compound synthesis highlight the chemical approaches available for its preparation nih.govfishersci.commdpi.comuni.lu.

Stereoselective Synthesis Approaches for Chiral Centers

This compound, like many natural products, possesses chiral centers, contributing to its specific stereochemistry. Achieving control over stereochemistry is a critical aspect of synthesizing such complex molecules. While direct, detailed accounts of stereoselective synthesis specifically for all chiral centers in this compound are not extensively documented in the provided information, the broader field of natural product synthesis, particularly of coumarin derivatives, employs various stereoselective techniques.

Stereoselective synthesis aims to produce a desired stereoisomer with high purity. Approaches can include using chiral catalysts, chiral auxiliaries, or leveraging the inherent stereochemistry of starting materials. In the context of coumarins, enzymatic methods have been highlighted for their ability to improve stereochemical control during synthesis. plantaedb.com For instance, stereodivergent reactivity of flavin-dependent monooxygenases (FDMOs) has been leveraged in the enantioselective synthesis of other natural products. The absolute stereochemistry of related coumarins, such as marmesin (B225713), has been determined using methods like specific rotation, indicating the importance of stereochemical characterization in this class of compounds.

Given the presence of chiral centers in this compound's structure, stereoselective strategies would be essential in any synthetic route aiming to produce a specific enantiomer or diastereomer. The isovaleryl group attached to a stereogenic center in this compound implies that controlling the configuration at this position is necessary for synthesizing the natural product.

Derivatization and Functionalization Strategies for Analogue Generation

Derivatization and functionalization strategies are employed to modify existing chemical structures, either to synthesize the target compound from a simpler precursor or to generate analogues with altered properties. This compound itself can be viewed as a derivatized coumarin core. The co-occurrence of this compound with other coumarin derivatives like selinone and selinidin, which share the coumarin core but differ in side-chain modifications, underscores the relevance of derivatization in creating structural diversity within this class of natural products. plantaedb.com

Synthetic routes to coumarin natural products often involve the functionalization of the coumarin skeleton. plantaedb.com Downstream derivatization of synthetic products is a common practice to access a range of related compounds. For example, studies on psoralen (B192213), another furanocoumarin, detail various derivatization methods. These strategies can involve introducing different substituents, modifying existing functional groups, or altering the oxidation state of the molecule. The specific functional groups present in this compound, such as hydroxyl and ester moieties, provide sites for potential derivatization reactions to explore the structure-activity relationship or improve physicochemical properties.

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic and biocatalytic approaches offer alternative and often more sustainable routes for the synthesis of complex molecules like this compound. These methods leverage the high specificity and efficiency of enzymes to catalyze chemical transformations. Biocatalysis has seen significant advancements in the synthesis of natural products.

Enzyme-Catalyzed Transformations for Specific Conversions

Enzymes can catalyze highly specific reactions that are challenging to achieve with traditional chemical methods, including selective oxidation, reduction, and formation of carbon-carbon bonds. In the context of coumarins, enzyme-catalyzed transformations play a role in their biosynthesis and can be applied in synthetic schemes. For example, oxidase-mediated reactions using laccases from Trametes versicolor have been shown to catalyze the oxidative coupling of simple coumarins. plantaedb.com

Biotransformation Pathways and Microbial Production

Biotransformation involves the use of biological systems, such as microorganisms or plant cell cultures, to synthesize or modify chemical compounds. This compound is naturally produced in plants like Selinum vaginatum. plantaedb.combiosynth.comcore.ac.ukimsc.res.innih.govresearchgate.net Studying the natural biosynthetic pathways in these plants provides insights into potential biotransformation strategies.

Microbial systems have demonstrated the ability to perform specific transformations on coumarin scaffolds. For instance, Aspergillus niger can hydroxylate coumarin derivatives at specific positions, a reaction relevant to the formation of the dihydropyran ring found in compounds like selinidin, which co-occurs with this compound. plantaedb.com This suggests the potential for using microbial biotransformation to introduce specific functional groups or modify the coumarin structure in a controlled manner for this compound synthesis or analogue production. Heterologous production, which involves introducing the genes for a biosynthetic pathway into a suitable host organism, is an emerging methodology for producing natural products that are difficult to obtain through extraction or chemical synthesis. Challenges in heterologous production of furanocoumarins are an active area of research.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods to create efficient and selective routes to complex molecules. This approach leverages the specificity and mild reaction conditions of enzymes alongside the versatility of chemical transformations. Chemoenzymatic strategies have been successfully applied to the synthesis of various natural products and complex molecules.

For this compound synthesis, a chemoenzymatic approach could involve using enzymes for specific steps requiring high stereoselectivity or regioselectivity, such as the introduction of hydroxyl groups or the formation of chiral centers, while employing chemical reactions for other transformations, such as the construction of the coumarin core or the attachment of the isovaleryl group. This integrated approach can lead to more concise and efficient synthetic routes compared to purely chemical or enzymatic methods. Research highlights the utility of merging chemo- and biocatalysis to facilitate the synthesis of complex natural products.

Industrial-Scale Production Challenges and Emerging Methodologies

Scaling up the production of natural products like this compound from laboratory scale to industrial scale presents several challenges. These challenges can include optimizing reaction conditions for larger volumes, managing solvent use and recovery, ensuring product purity and consistency, and addressing economic feasibility.

Experience with scaling up the production of related coumarin derivatives, such as selinidin, highlights challenges in areas like solvent recovery and crystallization optimization. plantaedb.com Efficient solvent recovery systems are crucial for reducing costs and environmental impact at larger scales. plantaedb.com Crystallization processes need to be optimized to achieve high purity and consistent particle size distribution. plantaedb.com

Emerging methodologies in chemical synthesis, such as C-H functionalization and flow chemistry, offer potential solutions for more efficient and scalable production of complex molecules. C-H functionalization allows for the direct functionalization of carbon-hydrogen bonds, potentially shortening synthetic routes. Flow chemistry enables reactions to be carried out in continuous systems, offering advantages in terms of control, safety, and scalability.

Biosynthetic Pathways and Precursors

Elucidation of Precursor Molecules in Plant Metabolism

The primary precursor for most coumarins, particularly those oxygenated at the C-7 position, is umbelliferone (B1683723) (7-hydroxycoumarin). core.ac.ukgla.ac.uk Umbelliferone is synthesized from trans-cinnamic acid, which is itself derived from phenylalanine through the action of phenylalanine ammonia-lyase (PAL). researchgate.netmdpi.com Subsequent hydroxylation and cyclization steps lead to the formation of umbelliferone. core.ac.uk

For furanocoumarins and dihydropyranocoumarins like vaginidin, the biosynthesis proceeds from umbelliferone through the addition of an isopentane (B150273) unit. core.ac.ukgla.ac.uk This isoprenoid unit is derived from the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which provide the C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). gla.ac.uknih.gov

In the case of linear furanocoumarins, prenylation typically occurs at the C-6 position of umbelliferone, forming osthenol (B192027). core.ac.ukgla.ac.uk For angular furanocoumarins, prenylation occurs at the C-8 position. gla.ac.uk While this compound is described as a coumarin (B35378) derivative, its specific classification as a linear or angular furanocoumarin or a dihydropyranocoumarin influences the precise prenylation step. Research suggests that 2'-hydroxyisopropyldihydrofuranocoumarins are biosynthetic precursors of corresponding furanocoumarins. gla.ac.uk Vaginidiol (B600773) and vaginol (B14077353) have been implicated as intermediates in furanocoumarin biosynthesis. gla.ac.uk Vaginidiol, specifically, has been reported as a constituent of Selinum vaginatum and assigned a cis stereochemistry. gla.ac.uk

Identification and Characterization of Key Biosynthetic Enzymes

The conversion of precursor molecules into this compound involves a series of enzymatic reactions. While the complete set of enzymes specifically leading to this compound has not been fully elucidated in all details, general enzyme classes involved in coumarin and furanocoumarin biosynthesis are well-established. researchgate.net

Key enzymes in the initial phenylpropanoid pathway include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to trans-cinnamic acid. researchgate.netmdpi.com

Cinnamic acid-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid at the C-4 position to form p-coumaric acid. researchgate.net

4-Coumaric acid-CoA ligase (4CL): Activates p-coumaric acid by forming a CoA ester. researchgate.net

Downstream enzymes involved in the formation of the coumarin core and the furan (B31954) or dihydropyran ring include:

Coumarin synthase: Involved in the cyclization to form the coumarin ring.

Prenyltransferases: Catalyze the attachment of the isopentane unit to umbelliferone. researchgate.net These enzymes are crucial for determining whether a linear or angular furanocoumarin/dihydropyranocoumarin is formed.

Cytochrome P450 monooxygenases: Involved in various oxidation steps, such as hydroxylation and epoxidation, which are necessary for the formation of the furan or dihydropyran ring system. researchgate.net Psoralen (B192213) synthase and angelicin (B190584) synthase are examples of P450 enzymes involved in furanocoumarin biosynthesis. researchgate.net

Hydrolases and other modifying enzymes: Further modifications of the prenylated coumarin scaffold, such as hydrolysis of ester groups (e.g., the isovaleryl group in this compound), are carried out by specific enzymes.

Research on related furanocoumarins indicates the involvement of enzymes like marmesin (B225713) synthase. researchgate.net The conversion of 2'-hydroxyisopropyldihydrofuranocoumarins to furanocoumarins is a known biosynthetic step, although the specific details of this transformation are not fully understood. gla.ac.ukgla.ac.uk

Genetic Regulation of this compound Biosynthetic Pathways

The biosynthesis of secondary metabolites in plants, including coumarins, is under complex genetic control. mdpi.comnih.gov This regulation occurs at multiple levels, including transcriptional, post-transcriptional, translational, and post-translational modifications. cwru.edu

Transcriptional regulation plays a central role in controlling the expression of genes encoding the biosynthetic enzymes. mdpi.com Transcription factors, particularly R2R3-MYB proteins, are known to regulate the expression of genes in the phenylpropanoid and flavonoid pathways, which are upstream of coumarin biosynthesis. mdpi.com While specific transcription factors regulating this compound biosynthesis have not been explicitly detailed in the search results, it is likely that similar regulatory mechanisms involving MYB or other transcription factor families are involved. mdpi.comnih.gov

Environmental factors, developmental cues, and signaling molecules can influence the expression of these regulatory genes, thereby affecting the production of this compound in plants. nih.gov Gene clusters encoding enzymes involved in specific metabolic pathways are often found together in bacterial genomes, and similar clustering or co-regulation mechanisms might exist for certain plant secondary metabolite pathways. nih.gov

Comparative Biosynthesis of Related Furanocoumarins and Dihydropyranocoumarins

This compound shares the coumarin core with other furanocoumarins and dihydropyranocoumarins but differs in its side-chain modifications. The biosynthesis of these related compounds follows a common initial pathway from phenylalanine through umbelliferone. researchgate.netcore.ac.uk The divergence in pathways occurs primarily at the prenylation step and subsequent modifications. gla.ac.uk

Linear furanocoumarins like psoralen and xanthotoxin are typically formed via the prenylation of umbelliferone at C-6, leading to osthenol, followed by cyclization and further modifications. core.ac.ukgla.ac.uk Angular furanocoumarins like angelicin are formed via prenylation at C-8, leading to osthenol (though the search results mention osthenol in the context of linear furanocoumarins, other sources indicate 8-prenylation leading to different intermediates for angular types), followed by cyclization. gla.ac.uk Dihydropyranocoumarins also arise from prenylation and subsequent cyclization, but the cyclization mechanism differs from that of furanocoumarins. core.ac.uk

The biosynthesis of this compound, which contains a dihydropyran ring and an isovaleryl group, likely involves prenylation of umbelliferone or a related coumarin, followed by cyclization to form the dihydropyran ring and subsequent esterification with isovaleric acid. The implication of vaginidiol and vaginol as intermediates in furanocoumarin biosynthesis suggests potential shared steps or branch points between the pathways leading to different furanocoumarins and dihydropyranocoumarins. gla.ac.ukgla.ac.uk Comparative studies of the enzymes and genes involved in the biosynthesis of this compound and related compounds in Selinum vaginatum and other coumarin-producing plants can provide further insights into these divergent pathways. core.ac.ukgla.ac.uk

Metabolic Engineering Strategies for Enhanced Biosynthesis

Metabolic engineering offers strategies to enhance the production of valuable plant secondary metabolites like this compound, either in the native plant host or in heterologous systems. wikipedia.orgconsensus.app The goal is to optimize cellular processes to increase the yield of the target compound. wikipedia.org

Common strategies include:

Overexpression of rate-limiting enzymes: Identifying and increasing the expression of enzymes that control the speed of the biosynthetic pathway can lead to increased product accumulation. wikipedia.org

Blocking competing pathways: Redirecting metabolic flux towards this compound biosynthesis by downregulating or eliminating enzymes involved in competing pathways that divert precursors to other compounds. wikipedia.org

Heterologous gene expression: Introducing genes encoding the enzymes for this compound biosynthesis into a suitable host organism, such as Escherichia coli or yeast, to create a microbial cell factory for production. researchgate.netwikipedia.org While the biosynthesis of simple coumarins has been achieved in E. coli, reconstituting the complete pathway for more complex furanocoumarins has faced challenges, such as enzyme solubility and activity in the heterologous host. researchgate.net Transient plant expression systems, like Nicotiana benthamiana, are also being explored for reconstituting plant biosynthetic pathways. plos.org

Enzyme engineering: Modifying existing enzymes to improve their catalytic efficiency, substrate specificity, or stability. wikipedia.org

Pathway refactoring and optimization: Designing and assembling synthetic metabolic pathways with optimized enzyme combinations and expression levels. frontiersin.org

For this compound, metabolic engineering efforts would require a thorough understanding of its complete biosynthetic pathway and the genes encoding the relevant enzymes. researchgate.net Once identified, these genes could be manipulated in Selinum vaginatum or introduced into a heterologous host. Challenges in engineering complex pathways, such as those for furanocoumarins, include identifying all necessary enzymes, ensuring their functional expression in the chosen host, and managing potential toxicity of intermediates or the final product. researchgate.netwikipedia.org

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Analysis Methodologies

Spectroscopic methods play a crucial role in the identification and structural characterization of natural products like Vaginidin. The application of high-resolution techniques provides detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Studies on this compound and related coumarins from Selinum vaginatum have utilized NMR spectroscopy in their structural elucidation. While specific high-resolution ¹H and ¹³C NMR data for this compound were not extensively detailed in the reviewed literature snippets, NMR analysis is routinely employed to assign proton and carbon signals, determine coupling constants, and establish the connectivity between different parts of the molecule. For instance, ¹H NMR data for Selinidin (B1198630), a related coumarin (B35378), shows characteristic doublets corresponding to specific protons on the coumarin ring. Such detailed analysis is fundamental in confirming proposed structures and understanding the molecular architecture of this compound.

Mass Spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used in the analysis of compounds from Selinum cryptotaenium, indicating the application of HRMS techniques in studying related coumarins. The molecular formula of this compound, C₁₉H₂₂O₆, determined through elemental analysis or HRMS, is a critical piece of information for structural elucidation. Fragmentation analysis in MS can reveal the presence of specific substructures by breaking the molecule into characteristic ions, providing complementary data to spectroscopic methods. While specific HRMS and fragmentation data for this compound were not found in the provided snippets, these techniques are indispensable for confirming the molecular formula and gaining structural insights.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies offer valuable information about the functional groups and electronic transitions within a molecule. IR spectroscopy is used to identify characteristic functional groups such as hydroxyl, carbonyl (specifically the lactone carbonyl of the coumarin core), and aromatic double bonds through their unique vibrational frequencies. UV-Vis spectroscopy is particularly useful for compounds with conjugated systems, like the coumarin nucleus, providing information about the chromophores present and their electronic transitions. Studies on Selinum vaginatum extracts and isolated compounds, including this compound, have utilized UV and IR spectral studies as part of the identification process. For Selinidin, IR analysis showed characteristic peaks at 1720 cm⁻¹ for the lactone C=O and 1615 cm⁻¹ for aromatic C=C stretches. Similar characteristic absorptions would be expected for this compound, supporting the presence of the coumarin core and other functional groups.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopies are techniques used to determine the absolute configuration of chiral molecules. While the provided search results mention the application of CD and ORD for determining the absolute configuration of other coumarins and natural products, there is no explicit mention of these techniques being applied to this compound in the provided snippets. However, if this compound possesses chiral centers, CD or ORD would be the standard methods employed to establish its stereochemistry. These techniques measure the differential absorption or rotation of left and right circularly polarized light, providing insights into the three-dimensional arrangement of atoms.

Computational Chemistry for Structural Prediction and Validation

Computational chemistry methods are increasingly used in conjunction with experimental techniques for structural prediction, validation of spectroscopic assignments, and understanding conformational preferences and reactivity. These methods can include density functional theory (DFT) calculations, molecular mechanics, and molecular dynamics simulations. Computational studies have been employed in research involving the synthesis of furanocoumarins, a class that includes compounds structurally related to this compound, and this compound itself has been mentioned as an intermediate in computational chemistry-guided synthesis studies. This indicates that computational approaches can be valuable in predicting stable conformers, calculating spectroscopic parameters to aid in assignment, and validating proposed structures based on experimental data. While specific computational data on this compound's structure or conformation were not detailed in the provided snippets, computational chemistry serves as a powerful complementary tool in modern structural elucidation workflows for complex natural products.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical computational method widely used to investigate the electronic structure and properties of molecules. By focusing on the electron density rather than the many-electron wavefunction, DFT offers a computationally less demanding yet accurate approach for systems containing a significant number of atoms, such as natural products like this compound. The application of DFT can provide valuable insights into the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, representing the molecule's lowest energy conformation in isolation or specific environments.

For a molecule like this compound (C19H22O6), DFT calculations can predict its stable three-dimensional structure, which is crucial for understanding its physical and chemical behavior. Beyond geometry, DFT can elucidate the electronic structure by calculating properties such as frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), charge distribution, and electrostatic potential maps. These electronic properties are fundamental to understanding a molecule's reactivity, potential sites for interaction with other molecules, and spectroscopic characteristics. For instance, the energy of the HOMO can indicate a molecule's electron-donating capacity, relevant in reactions or interactions involving electron transfer. wikidata.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulation is a computational technique that models the physical movements of atoms and molecules over time. By applying Newton's laws of motion to a system of particles, MD simulations can explore the conformational space accessible to a molecule and provide insights into its dynamic behavior and flexibility. thegoodscentscompany.comwikipedia.orgnih.gov This is particularly relevant for flexible molecules like this compound, which may adopt multiple conformations depending on the surrounding environment (e.g., solvent, temperature).

The conformational flexibility of a molecule significantly influences its interactions with other molecules, such as proteins or membranes. MD simulations can reveal how the molecule's shape changes over time, the relative stabilities of different conformers, and the transitions between them. nih.gov For coumarins, including those with fused rings and flexible side chains like this compound, understanding conformational preferences is important for structure-activity relationship studies and predicting binding to biological targets. fishersci.ca

Setting up an MD simulation for this compound would typically involve defining the molecule's initial structure, selecting a force field that describes the interactions between atoms, and specifying simulation parameters such as temperature, pressure, and simulation duration. thegoodscentscompany.comwikipedia.org The simulation tracks the trajectories of individual atoms, allowing for the analysis of properties like root-mean-square deviation (RMSD) to assess structural stability, radius of gyration to measure compactness, and the fluctuation of dihedral angles to quantify flexibility. nih.gov

While the provided search results discuss MD simulations in the context of studying other molecules and their interactions mdpi.comwikipedia.org, specific MD simulation data detailing the conformational flexibility of this compound itself were not found. Applying MD simulations to this compound could involve simulating its behavior in different environments (e.g., water, a lipid bilayer) to understand how its conformation is affected by solvation and to identify its most prevalent conformers under various conditions.

Chemical Reactivity and Transformation Studies

Oxidation and Reduction Chemistry of the Coumarin (B35378) Scaffold

The Vaginidiol (B600773) molecule presents several sites susceptible to oxidation and reduction reactions. In organic chemistry, oxidation generally involves an increase in bonds to electronegative elements like oxygen or a decrease in bonds to hydrogen. libretexts.orgmasterorganicchemistry.com Conversely, reduction typically involves an increase in bonds to hydrogen or a decrease in bonds to oxygen. libretexts.orgmasterorganicchemistry.com

The secondary alcohol on the dihydrofuran ring is a primary site for oxidation. Standard oxidizing agents can convert this alcohol to a ketone. The tertiary alcohol is resistant to oxidation under non-forcing conditions, as this would require the cleavage of a carbon-carbon bond.

Reduction reactions can target the α,β-unsaturated system of the coumarin's lactone ring. Catalytic hydrogenation, for instance, can reduce the carbon-carbon double bond. More potent reducing agents, such as lithium aluminum hydride, could potentially reduce the lactone (cyclic ester) to a diol, though this would involve opening the pyrone ring.

Reaction TypePotential Reagent(s)Affected Site on VaginidiolExpected Product Type
OxidationChromium(VI) reagents (e.g., PCC, Jones reagent)Secondary alcoholKetone
ReductionH₂/Pd, Pt, or NiAlkene of the pyrone ringSaturated lactone
ReductionSodium Borohydride (NaBH₄)Alkene of the pyrone ring (conjugate reduction)Saturated lactone
ReductionLithium Aluminum Hydride (LiAlH₄)Lactone (ester) carbonylRing-opened diol

Hydrolysis and Enzymatic Degradation Pathways

The ester linkage within the lactone ring of the coumarin scaffold is the primary site for hydrolysis. This reaction can be catalyzed by either acid or base and results in the opening of the pyrone ring to form a coumarinic acid derivative.

Under basic conditions, such as treatment with sodium hydroxide, the hydrolysis is typically irreversible, leading to the sodium salt of the corresponding carboxylic acid. researchgate.net Acid-catalyzed hydrolysis is an equilibrium process that can regenerate the lactone upon removal of water.

ConditionMechanismPrimary Product
Basic (e.g., aq. NaOH)Irreversible nucleophilic acyl substitutionSalt of the corresponding coumarinic acid
Acidic (e.g., aq. H₂SO₄)Reversible nucleophilic acyl substitutionCoumarinic acid (in equilibrium with Vaginidiol)
EnzymaticEnzyme-catalyzed ester hydrolysisCoumarinic acid derivative

Cyclization and Rearrangement Reactions within the Molecular Structure

The structure of Vaginidiol is relatively stable, but under specific conditions, rearrangements could be induced. Acid-catalyzed dehydration of the tertiary alcohol could lead to the formation of an alkene, which might then participate in further intramolecular reactions.

Rearrangements involving the coumarin system are less common but can be initiated by cleavage of the lactone ring followed by alternative cyclization pathways. organic-chemistry.orgmdpi.commdpi.com For instance, the carboxylic acid and phenolic hydroxyl group formed after hydrolysis could potentially re-cyclize under different conditions to form alternative isomeric structures, although this is generally not a favored pathway for the basic coumarin skeleton.

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic and Furan (B31954) Rings

The benzene (B151609) portion of the Vaginidiol molecule is susceptible to electrophilic aromatic substitution. The existing oxygen substituents (the ether linkage of the pyrone and the furan ring fusion) are activating, ortho-, para-directing groups. Therefore, electrophiles would be expected to add to the positions ortho and para to these groups. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.

Conversely, nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings unless a strong electron-withdrawing group is present. ciklab.comresearchgate.netlibretexts.org The Vaginidiol ring system is activated towards electrophiles, making it deactivated for nucleophilic attack under standard conditions. algoreducation.com However, specialized reactions like the Vicarious Nucleophilic Substitution (VNS) could potentially introduce nucleophiles if the ring were appropriately modified. organic-chemistry.org

Reaction TypeTypical ReagentsReactivity of Benzene RingExpected Position of Substitution
Electrophilic NitrationHNO₃/H₂SO₄ActivatedOrtho/para to oxygen substituents
Electrophilic HalogenationBr₂/FeBr₃ActivatedOrtho/para to oxygen substituents
Friedel-Crafts AcylationRCOCl/AlCl₃ActivatedOrtho/para to oxygen substituents
Nucleophilic SubstitutionStrong Nucleophiles (e.g., NaNH₂)DeactivatedNot favored without strong electron-withdrawing groups

Photochemical Transformations and Stability Studies

Furocoumarins, as a class, are well-known for their photochemical activity. ciklab.comresearchgate.netresearchgate.net These compounds are photosensitizers that, upon absorption of UVA radiation (320–400 nm), can become excited to a triplet state. researchgate.netacs.org This excited state is highly reactive and can participate in several photochemical reactions. oup.commdpi.comrsc.orgresearchgate.netnih.govresearchgate.net

The most studied reaction is the [2+2] cycloaddition with the pyrimidine (B1678525) bases of DNA, particularly thymine. dfg.de This reaction can form monoadducts and, if a second photon is absorbed, interstrand cross-links. researchgate.netnih.gov The reactive sites on the furocoumarin are the 3,4-double bond of the pyrone ring and the 4',5'-double bond of the furan ring. Since Vaginidiol has a dihydrofuran ring, its photochemical reactivity would differ from planar furocoumarins like psoralen (B192213), likely being unable to form the furan-side adducts and thus unable to form interstrand cross-links. However, it could still potentially form monoadducts via the pyrone ring's double bond.

Stability studies would likely show that Vaginidiol is sensitive to long-term exposure to UV light, leading to degradation or participation in cycloaddition reactions with available substrates.

Interactions at the Molecular and Cellular Level

Enzyme Inhibition and Activation Mechanisms

Enzymes are critical for a vast array of biological processes, and their activity is tightly regulated. wikipedia.org Many drugs and toxins exert their effects by modulating the activity of specific enzymes. du.ac.inteachmephysiology.comlibretexts.org

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.orgwisc.edudu.ac.in By measuring how the reaction rate changes in the presence of a compound, it is possible to determine whether the compound acts as an inhibitor or an activator. researchgate.net Kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) provide valuable information about the nature of the interaction. wisc.eduwashington.eduyoutube.com For example, competitive inhibitors typically increase the apparent Km without affecting Vmax, while non-competitive inhibitors decrease Vmax without affecting Km. teachmephysiology.comfiveable.me

The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. nih.gov Compounds that directly interact with the active site can either block substrate binding (competitive inhibition) or participate in the catalytic reaction in a way that alters the enzyme's efficiency. nih.gov Investigating how a compound modulates the active site can provide detailed insights into its inhibitory or activatory mechanism.

Table of Compounds

As no specific compounds related to "Vaginidin" could be identified, a table of compounds cannot be generated.

Cellular Signaling Pathway Modulation (In Vitro Cell Models)

Investigation of Intracellular Cascade Effects (e.g., phosphorylation events)

No studies were identified that investigated the impact of this compound on intracellular signaling cascades or phosphorylation events in any in vitro cell models. Phosphorylation cascades are fundamental mechanisms of signal transduction within cells, often involving a series of protein kinases that phosphorylate and activate one another, leading to a cellular response. wikipedia.org However, the role of this compound in modulating such pathways is currently unknown.

Studies on Gene Expression and Protein Regulation

There is no available research on how this compound may influence gene expression or the regulation of proteins. Gene expression is a highly regulated process that determines the function of a cell, and various compounds can alter it by interacting with transcription factors, modifying chromatin structure, or affecting post-transcriptional modifications. nih.govmdpi.comresearchgate.net Without specific studies, any potential effects of this compound on these processes are purely speculative.

Impact on Cellular Metabolic Fluxes

The influence of this compound on cellular metabolic fluxes has not been documented. Metabolomics, the study of the complete set of small-molecule metabolites within a biological system, can provide insights into how a compound affects cellular metabolism. researchgate.net However, no metabolomic studies involving this compound have been published.

Molecular Interactions with Other Phytochemicals and Xenobiotics

Synergistic and Antagonistic Chemical Interactions

Information regarding the synergistic or antagonistic interactions of this compound with other phytochemicals or xenobiotics is not available. Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects, while antagonistic interactions result in a reduced combined effect. mdpi.comnih.govresearchgate.netelifesciences.orgnih.gov The nature of this compound's interactions with other molecules has not been explored.

Metabolomic Profiling of Mixed Compound Systems

No metabolomic profiling studies have been conducted on systems containing this compound in combination with other compounds. Such studies are crucial for understanding the complex biochemical interactions that can occur in a biological system when multiple compounds are present. nih.govresearchgate.net

The Elusive Compound: "this compound" Untraceable in Scientific Literature

Despite a comprehensive search of scientific databases and chemical registries, the compound designated as "this compound" appears to be absent from the current body of scientific literature. As a result, a detailed article on its molecular and cellular interactions, as requested, cannot be generated at this time.

Extensive searches for "this compound" have failed to yield any peer-reviewed articles, chemical structure information, or entries in reputable chemical databases. This suggests that "this compound" may be a novel or as-yet-undiscovered compound, a misnomer for another substance, or a term not currently recognized within the scientific community.

The requested article outline, focusing on host-microbe and microbe-microbe chemical interactions, necessitates a foundation of existing research. Without any data on the existence, properties, or biological activity of "this compound," it is impossible to provide a scientifically accurate and informative article that adheres to the specified structure.

Further research and the publication of primary scientific literature would be required to establish the existence and characteristics of "this compound" before a comprehensive analysis of its interactions at the molecular and cellular level could be undertaken.

Analytical Method Development and Validation for Research Applications

Advanced Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques are fundamental in the separation and analysis of chemical compounds from complex mixtures. The choice of method depends on the physicochemical properties of the analyte, such as volatility, polarity, and the presence of chiral centers.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement in liquid chromatography, offering faster and more efficient separations with improved resolution compared to traditional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns with smaller particle sizes (typically below 2 micrometers) and operates at higher pressures. The benefits of UHPLC include reduced analysis time, lower solvent consumption, and increased sensitivity, making it an environmentally friendly approach to drug analysis. nih.gov

For a hypothetical compound like Vaginidin, a UHPLC method development would involve a systematic process of selecting and optimizing various parameters. emerypharma.com This includes choosing an appropriate stationary phase (column chemistry), mobile phase composition (solvents and additives), flow rate, and detector settings to achieve the desired separation from other components in a sample matrix. emerypharma.com Validation of the method would ensure its accuracy, precision, specificity, linearity, and range for its intended purpose. emerypharma.com

A typical UHPLC method for a novel compound would be developed to ensure it meets the criteria for analytical tools used in pharmacokinetic studies, including precision, reproducibility, and reliability. nih.gov The development process would aim to achieve a short analysis time while maintaining high resolution and sensitivity. nih.gov

Table 1: Hypothetical UHPLC Method Parameters for this compound Analysis

ParameterCondition
Column e.g., C18, 1.7 µm particle size
Mobile Phase A e.g., 0.1% Formic Acid in Water
Mobile Phase B e.g., Acetonitrile (B52724)
Gradient Optimized for this compound elution
Flow Rate e.g., 0.4 - 0.6 mL/min
Column Temperature e.g., 40 °C
Injection Volume e.g., 1-5 µL
Detection UV-Vis or Mass Spectrometry

Two-Dimensional Gas Chromatography (GCxGC) for Volatile Profiles

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for analyzing complex volatile and semi-volatile mixtures. sepsolve.comnih.gov It employs two columns with different stationary phases connected by a modulator. sepsolve.com This setup provides a much higher peak capacity and improved resolution compared to single-column GC, allowing for the separation of components that would otherwise co-elute. sepsolve.com

If this compound were a volatile compound, GCxGC could be used to create a detailed profile of its related volatile impurities or degradation products. The structured nature of GCxGC chromatograms, where compounds of the same chemical class elute in specific regions of the 2D plot, would aid in their identification. azom.com The technique's enhanced separation power is particularly beneficial for resolving minor components that might be masked by larger peaks in complex samples. sepsolve.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for chiral separations, particularly in the pharmaceutical industry. selvita.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.comphenomenex.com SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times, reduced organic solvent consumption, and lower back pressures. chiraltech.comafmps.be

Should this compound exist as a chiral molecule, SFC would be the preferred method for separating its enantiomers. The development of an SFC method would involve screening various chiral stationary phases and optimizing the mobile phase composition (co-solvents and additives) to achieve enantioseparation. afmps.be The efficiency of SFC allows for high-throughput screening of chiral conditions, accelerating the development of a robust separation method. researchgate.net The use of supercritical CO2 also aligns with green chemistry principles due to its non-toxic and renewable nature. selvita.com

Hyphenated Techniques in Quantitative and Qualitative Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for both identifying and quantifying compounds in complex samples.

LC-MS/MS and GC-MS/MS for Targeted and Untargeted Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful platforms for metabolomics studies. nih.govnih.gov These techniques combine the separation capabilities of chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov In metabolomics, these methods can be used for both untargeted profiling, which aims to measure as many metabolites as possible, and targeted analysis, which focuses on quantifying specific known compounds. nih.govgcms.cz

If this compound were a metabolite, LC-MS/MS would be suitable for its analysis, especially if it is a polar compound. nih.gov For a more volatile this compound, GC-MS/MS would be the method of choice. gcms.cz The integration of both LC-MS and GC-MS platforms can provide a more comprehensive coverage of the metabolome. nih.gov Tandem mass spectrometry (MS/MS) provides structural information that aids in the confident identification of metabolites. nih.gov

Table 2: Comparison of LC-MS/MS and GC-MS/MS for Hypothetical this compound Metabolite Profiling

FeatureLC-MS/MSGC-MS/MS
Analyte Polarity Wide range, particularly good for polar and non-volatile compoundsBest for volatile and semi-volatile compounds (derivatization may be needed for polar analytes)
Sample Preparation Generally simpler, direct injection of liquid samplesOften requires derivatization to increase volatility and thermal stability
Separation Principle Based on analyte partitioning between a liquid mobile phase and a solid stationary phaseBased on analyte partitioning between a gaseous mobile phase and a solid or liquid stationary phase
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI), Chemical Ionization (CI)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Polar Metabolites

Capillary electrophoresis-mass spectrometry (CE-MS) is a highly efficient analytical technique for the profiling of polar and charged metabolites. nih.govnih.gov CE separates molecules based on their charge-to-size ratio in an electric field, making it particularly well-suited for the analysis of small, highly polar compounds that are often difficult to retain on traditional liquid chromatography columns. bioanalysis-zone.com

For a hypothetical polar and charged this compound molecule, CE-MS would be an excellent analytical choice. universiteitleiden.nl This technique requires very small sample volumes, which is advantageous when dealing with limited biological samples. bioanalysis-zone.com The coupling of CE with MS provides high selectivity and sensitivity for the detection and identification of polar metabolites in complex biological matrices such as plasma, urine, and cell extracts. universiteitleiden.nlresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Analysis in Biological Samples

There is no available research that specifically details the use of ICP-MS for trace element analysis in biological samples in the context of this compound. While ICP-MS is a standard technique for trace element analysis in various matrices, including medicinal plants, specific methodologies, and data related to this compound are absent from the literature.

Development of Robust Quantitative and Qualitative Analytical Methodologies

Establishment of Certified Reference Standards and Calibration Curves

The scientific literature does not indicate the establishment of a certified reference standard for this compound. The availability of such a standard is a prerequisite for the development of robust quantitative analytical methods and the generation of reliable calibration curves.

Determination of Detection Limits (LOD) and Quantification Limits (LOQ) in Diverse Matrices

Specific studies determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in various sample matrices have not been reported. This data is crucial for validating the sensitivity of an analytical method.

Inter-Laboratory Validation and Reproducibility Studies

There is no evidence of inter-laboratory validation or reproducibility studies having been conducted for any analytical method for this compound. Such studies are essential for establishing the ruggedness and reliability of a method across different laboratories.

Quality Assurance and Method Validation Protocols in Natural Product Chemistry

Assessment of Measurement Uncertainty

An assessment of measurement uncertainty is a key component of method validation, providing a quantitative indication of the quality of a measurement result. No studies reporting the measurement uncertainty for the quantification of this compound were found.

Development of Standard Operating Procedures (SOPs) for Research

The development and implementation of Standard Operating Procedures (SOPs) are critical in a research environment to ensure consistency, reliability, and integrity of the data generated. An SOP is a written document that provides detailed instructions on how to perform a specific task or procedure. In the context of this compound research, SOPs are essential for standardizing analytical methods used for its identification, quantification, and characterization in various samples, such as plant extracts. emerypharma.com

The primary purpose of an SOP for an analytical method is to ensure that the procedure is performed consistently over time and by different analysts, thereby minimizing variability in the results. A well-documented SOP is a prerequisite for method validation and is a core component of Good Laboratory Practice (GLP). sysrevpharm.org

A typical SOP for the analysis of this compound in a research setting would encompass the following sections:

Title: A clear and concise title, for example, "SOP for the Quantification of this compound in Selinum vaginatum Root Extract using High-Performance Liquid Chromatography (HPLC)."

Purpose: A brief statement explaining the objective of the procedure.

Scope: Defines the applicability of the SOP, specifying the analyte (this compound), the matrix (e.g., methanolic plant extract), and the analytical technique.

Responsibilities: Outlines the roles and responsibilities of the personnel involved, from the analyst performing the test to the laboratory supervisor reviewing the data.

Materials and Reagents: A comprehensive list of all necessary chemicals, reference standards (e.g., this compound certified reference material), solvents, and consumables, including their required purity and grade.

Equipment and Instrumentation: A detailed list of all equipment needed, such as the HPLC system and its components (pump, injector, column, detector), analytical balance, vortex mixer, and volumetric glassware. emerypharma.com Instrument qualification and calibration status are also noted. sysrevpharm.org

Procedure: This is the core of the SOP, providing step-by-step instructions for the entire analytical process:

Preparation of Solutions: Detailed instructions for preparing the mobile phase, standard solutions of this compound at various concentrations, and any other required reagents.

Sample Preparation: A clear protocol for extracting this compound from the raw material (e.g., dried roots of Selinum vaginatum), including the exact weight of the sample, extraction solvent, and procedure (e.g., reflux). ijpsr.com

Instrument Setup and Chromatographic Conditions: Precise parameters for the HPLC system, such as the specific column type and dimensions, mobile phase composition, flow rate, injection volume, column temperature, and detector wavelength. nih.gov

Analysis Sequence: Instructions on the order of injections, including blanks, standard solutions to generate a calibration curve, quality control samples, and the test samples.

Data Analysis and Calculations: Description of how to process the raw data, including peak integration, generation of the calibration curve using a regression model, and the formula for calculating the concentration of this compound in the samples. ijpsr.com

Acceptance Criteria: Defines the criteria for the validity of the analytical run, such as the correlation coefficient (r²) of the calibration curve and the recovery percentage of quality control samples.

Documentation and Reporting: Specifies how the results should be recorded, reported, and stored.

References: Cites any relevant scientific literature or guidelines used in the development of the method. nih.gov

By meticulously following a detailed SOP, researchers can ensure the reproducibility and defensibility of their findings related to this compound.

Illustrative Research Findings

While specific validated analytical methods for this compound are not extensively detailed in publicly available literature, research on plants containing this compound, such as Selinum vaginatum, provides a foundation for method development. nih.gov Studies often employ chromatographic and spectroscopic techniques to identify and profile the chemical constituents. researchgate.net

For instance, High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of phenolic compounds and coumarins in plant extracts. nih.govresearchgate.net A method for this compound would likely involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solvent (like water with a small amount of acid, e.g., acetic acid) and an organic solvent (like methanol (B129727) or acetonitrile). Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Thin-Layer Chromatography (TLC) is another valuable technique used for the qualitative analysis and differentiation of plant extracts containing this compound. ijpsr.com Development of a TLC method would involve selecting an appropriate stationary phase (e.g., silica (B1680970) gel plates) and a mobile phase that provides good separation of this compound from other components in the extract. ijpsr.com

The tables below present hypothetical data that would be generated during the validation of an HPLC method for this compound, as per established guidelines. sysrevpharm.org

This table illustrates the results of a linearity study, which demonstrates the direct proportionality between the concentration of the analyte and the instrumental response. sysrevpharm.org

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Mean Peak Area
1.015,23415,56715,39815,400
5.076,98777,12376,85476,988
10.0153,456154,001153,789153,749
25.0385,112384,987385,245385,115
50.0770,012771,234769,876770,374
Regression Analysis
Slope 15402
Intercept 150.5
Correlation Coefficient (r²) 0.9998

This table shows hypothetical results for accuracy (closeness to the true value) and precision (closeness of repeated measurements). sysrevpharm.org Accuracy is shown as percent recovery, while precision is represented by the Relative Standard Deviation (%RSD).

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean, n=6)Accuracy (% Recovery)Precision (%RSD)
5.04.9599.0%1.8%
25.025.20100.8%1.2%
50.049.6599.3%0.9%

These tables represent the type of detailed research findings that are essential for establishing a robust and reliable analytical method and are foundational to the development of a formal SOP for this compound research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design and Synthesis of Vaginidin Analogues and Derivatives

Rational design and synthesis of analogues and derivatives of a lead compound like this compound are central to optimizing its biological activity and physicochemical properties. This process involves making specific structural modifications to the parent molecule and then evaluating the impact of these changes on its activity and properties. drugdesign.org The synthesis of analogues often employs various chemical reactions to introduce or modify functional groups, alter the core scaffold, or change stereochemistry. frontiersin.orgmdpi.comnih.gov

For this compound, which is a coumarin (B35378) derivative biothink.indntb.gov.ua, rational design could involve modifying the coumarin ring system or substituents attached to it. For instance, altering the position or nature of hydroxyl, methoxy, or alkyl groups could lead to analogues with varied interactions with biological targets. taylorandfrancis.com The synthesis of such analogues would require established organic chemistry techniques, potentially including cyclization reactions to form the coumarin core if starting from simpler precursors, or functional group interconversions and coupling reactions to modify existing substituents. frontiersin.orgucl.ac.uk

While specific detailed research findings on the synthesis of this compound analogues are not extensively detailed in the provided search results, the general principles of analogue synthesis for coumarins and similar natural products would apply. This involves strategic selection of synthetic routes to yield target compounds efficiently and with desired purity. nih.gov

Correlation of Specific Structural Motifs with Molecular Interaction Profiles

Understanding how specific structural motifs within this compound correlate with its molecular interaction profiles is key to deciphering its mechanism of action. Structural motifs are recurring patterns of secondary structure elements or spatial arrangements within a molecule or its target that are important for function or interaction. univ-saida.dznih.govnih.govrsc.orggenesilico.pl For small molecules like this compound, these motifs could include specific arrangements of hydrogen bond donors/acceptors, hydrophobic regions, or aromatic systems that facilitate binding to a biological target, such as a protein or enzyme. drugdesign.org

Research would involve identifying which parts of the this compound molecule are crucial for its activity. This can be done by synthesizing analogues with modifications at different positions and observing the resulting changes in biological effect. drugdesign.org For example, if removing a hydroxyl group significantly reduces activity, it suggests that the hydroxyl group is involved in a key interaction, such as a hydrogen bond, with the biological target. drugdesign.org

Molecular interaction profiles can be studied through various experimental techniques, including surface plasmon resonance (SPR), which measures the binding kinetics and affinity between a small molecule and an immobilized target. nuvisan.commdpi.comresearchgate.net SPR studies could quantify the strength and speed of this compound's binding to a potential target protein, and how modifications to this compound affect these parameters. nuvisan.comresearchgate.net

Given that this compound is a coumarin found in Selinum vaginatum biothink.indntb.gov.ua, and coumarins have shown various biological activities, including potential antifungal and antioxidant properties biothink.inscispace.com, studies would aim to link specific structural features of this compound to these activities. For instance, the presence and position of oxygen-containing functional groups on the coumarin scaffold are known to influence the activity of coumarins.

Computational Approaches for SAR/SPR Modeling

Computational approaches play a crucial role in modern SAR/SPR studies, allowing for the prediction of biological activity and physicochemical properties based on molecular structure. These methods can guide the design of new compounds, prioritize synthesis efforts, and provide insights into molecular mechanisms. ijpsr.comjocpr.com

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationships (QSAR) aim to build mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activities. ijpsr.comjocpr.com This involves calculating molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties) for each compound and then developing a statistical model that relates these descriptors to the observed activity. jocpr.com QSAR models can be used to predict the activity of new, unsynthesized analogues. ijpsr.com

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, donors, hydrophobic centers, aromatic rings) of a molecule that are necessary for its biological activity. mdpi.comfrontiersin.org A pharmacophore model represents the spatial arrangement of these features and can be used to search databases for new compounds that are likely to bind to the same target. mdpi.comfrontiersin.org For this compound, QSAR and pharmacophore modeling could help identify the key structural features responsible for its activity and predict the activity of potential analogues before their synthesis. ijpsr.commdpi.com

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a protein or enzyme (receptor). mdpi.commdpi.comscielo.sa.crnih.goveuropeanreview.org It estimates the binding affinity between the ligand and the receptor, providing insights into the strength of the interaction. mdpi.comscielo.sa.crplos.org Molecular docking can help identify potential biological targets for a compound like this compound by predicting its binding to a range of relevant proteins. mdpi.comnih.gov

Virtual screening utilizes molecular docking or pharmacophore models to search large databases of chemical compounds to identify potential hits that are likely to bind to a specific target. mdpi.complos.orgnih.govbiosolveit.deschrodinger.com This in silico approach can significantly reduce the number of compounds that need to be experimentally tested, accelerating the drug discovery process. jocpr.comnih.gov For this compound, molecular docking and virtual screening could be used to explore potential targets related to its observed biological activities or to find novel scaffolds with similar binding profiles. mdpi.complos.orgnih.gov Studies involving molecular docking often report binding energies (e.g., in kcal/mol) to quantify the predicted affinity. mdpi.comeuropeanreview.orgplos.orgresearchgate.netnih.gov

Machine Learning and Artificial Intelligence Applications in Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied across various stages of drug discovery, including SAR/SPR studies. nih.govdrugpatentwatch.commdpi.comnih.govemerj.commednexus.org ML algorithms can analyze vast amounts of chemical and biological data to build predictive models for activity, properties, and even de novo drug design. drugpatentwatch.commdpi.comnih.govmednexus.orgresearchgate.net

Here is an example of how data might be presented in a table in a SAR study of hypothetical this compound analogues:

CompoundStructural ModificationBiological Activity (IC50 µM)Predicted LogP
This compound (Parent)-10.52.1
Analogue AMethylation at C715.22.5
Analogue BHydroxylation at C58.11.8
Analogue CRemoval of C4 substituent>1001.5

Note: This table presents hypothetical data for illustrative purposes based on the principles of SAR studies.

Advanced Research Perspectives and Future Directions

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is becoming crucial for a holistic understanding of complex biological systems and the role of natural products within them plos.orgazolifesciences.commdpi.comnih.gov. This approach allows researchers to move beyond studying individual molecules and explore the intricate interactions and regulatory networks involved in the biosynthesis and function of compounds like Vaginidin. By integrating genomic data of Selinum vaginatum with transcriptomic (gene expression), proteomic (protein profiles), and metabolomic (small molecule profiles, including this compound) data, researchers could potentially:

Identify the genes and enzymes involved in the biosynthetic pathway of this compound.

Understand how environmental factors or developmental stages influence this compound production at the molecular level.

Uncover the biological role of this compound within the plant through correlations with other metabolites and proteins.

While specific multi-omics studies on this compound were not prominently found in the search results, the application of these integrated approaches to other natural products highlights the potential for gaining deeper systems-level insights into this compound's biology plos.orgazolifesciences.comnih.govrsc.org.

Sustainable Production Strategies for this compound and Related Compounds (e.g., synthetic biology, plant cell culture)

The sustainable production of valuable natural products is a significant area of research. Traditional extraction from plants can be resource-intensive and dependent on geographical and environmental factors. Emerging strategies like synthetic biology and plant cell culture offer promising alternatives for the sustainable production of this compound and related coumarins vttresearch.comcoesb.com.aufrontiersin.orgfrontiersin.orgnih.govarc-cbbc.nl.

Synthetic Biology: This field involves engineering biological systems, such as microorganisms (e.g., bacteria or yeast) or plant cells, to produce desired compounds. By introducing the genes responsible for this compound biosynthesis into a suitable microbial host, it might be possible to create a microbial cell factory for its fermentation-based production frontiersin.orgfrontiersin.orgnih.gov. This approach offers potential advantages in terms of scalability, consistency, and reduced environmental impact compared to traditional agriculture.

Plant Cell Culture: Growing plant cells in a controlled laboratory environment can also provide a sustainable source of plant-derived compounds. Establishing Selinum vaginatum cell cultures and optimizing the culture conditions could lead to the efficient production of this compound coesb.com.au.

While direct reports on the synthetic biology or plant cell culture of this compound were not found, these methodologies are being explored for other coumarins and natural products, indicating their potential applicability to this compound researchgate.net.

Chemoinformatics and Big Data Analysis in Natural Product Discovery and Optimization

Compound Databases and Virtual Screening: Large databases containing structural and biological data of natural products can be analyzed using chemoinformatic tools to identify potential new compounds or predict the activities of existing ones frontiersin.orgsemanticscholar.org. Virtual screening techniques can help prioritize compounds for experimental testing, accelerating the discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built using computational methods to correlate the chemical structures of coumarins, including this compound, with their biological activities. This can aid in understanding which structural features are important for specific effects and guide the design of modified or novel coumarin (B35378) structures with improved properties cas.org.

Analysis of Complex Datasets: Big data approaches are essential for managing and interpreting the vast amounts of data generated from high-throughput screening, multi-omics studies, and other advanced research techniques applied to natural products rsc.orgai-dd.eu.

Applying these chemoinformatic and big data strategies to this compound and other coumarins from Selinum vaginatum could facilitate the identification of novel analogs with enhanced activities or desirable characteristics.

Emerging Methodologies in Natural Product Chemistry and Chemical Biology (e.g., click chemistry, flow chemistry)

Emerging methodologies in chemical synthesis and chemical biology are providing new tools for studying and manipulating natural products nih.govopenaccessjournals.com.

Click Chemistry: This set of powerful, reliable, and selective reactions can be used to synthesize libraries of this compound derivatives or to attach probes for studying its interactions with biological targets.

Flow Chemistry: Performing chemical reactions in continuous flow reactors offers advantages in terms of reaction control, safety, and scalability, which could be beneficial for the synthesis or modification of this compound and related compounds.

While the direct application of click chemistry or flow chemistry to this compound was not specifically highlighted in the search results, these techniques are broadly impacting natural product research by enabling efficient synthesis, modification, and functionalization of complex molecules.

Role of this compound in Plant Defense Mechanisms and Ecological Interactions

Natural products often play significant roles in the interactions between plants and their environment, including defense against herbivores and pathogens, and communication with other organisms nih.govtheses.czeurekalert.orgresearchgate.neteorganic.org. As a coumarin isolated from Selinum vaginatum, this compound may be involved in the plant's defense mechanisms or ecological interactions.

Herbivore and Pathogen Defense: Coumarins are known to have deterrent or toxic effects on various herbivores and pathogens nih.goveorganic.org. Research could investigate whether this compound exhibits such activities and the mechanisms behind them.

Allelochemical Interactions: this compound might also play a role in allelopathy, influencing the growth of neighboring plants, or in attracting beneficial insects like pollinators or the natural enemies of herbivores eurekalert.orgresearchgate.net.

Understanding the specific ecological role of this compound in Selinum vaginatum could provide insights into the plant's survival strategies and potentially lead to applications in sustainable agriculture.

Biosynthetic Route Diversification for Novel Coumarin Generation

The biosynthesis of coumarins involves a series of enzymatic steps, primarily originating from the phenylpropanoid pathway researchgate.netnih.govfrontiersin.orgsciopen.com. Studying the biosynthetic pathway of this compound in Selinum vaginatum can open avenues for generating novel coumarin structures through targeted modifications of the pathway enzymes or substrates.

Enzymatic Engineering: Enzymes involved in this compound biosynthesis, such as hydroxylases or prenyltransferases, could be engineered to accept different substrates or catalyze alternative reactions, leading to the production of new coumarin analogs nih.gov.

Pathway Engineering: Modifying the expression levels of biosynthetic genes or introducing genes from other coumarin-producing organisms could lead to the diversification of the coumarin profile in Selinum vaginatum or in heterologous production systems sciopen.com.

Research into the specific enzymes and genes responsible for this compound formation is crucial for exploring the potential for biosynthetic route diversification and the generation of novel coumarins with potentially valuable properties.

Q & A

Q. What experimental methodologies are recommended for the identification and characterization of Vaginidin in laboratory settings?

To identify and characterize this compound, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for structural elucidation and purity assessment. For novel compounds, ensure detailed documentation of synthesis protocols, including solvent systems, reaction temperatures, and catalyst use. Cross-validate results with mass spectrometry (MS) and X-ray crystallography where applicable .

Q. What standardized protocols exist for synthesizing this compound, and how can researchers optimize yield and reproducibility?

Synthesis protocols should follow peer-reviewed literature or established organic chemistry frameworks. Optimize reaction conditions (e.g., solvent polarity, stoichiometry) using Design of Experiments (DoE) to identify critical variables. Include negative controls and replicate reactions to assess reproducibility. Document deviations meticulously, as even minor changes in temperature or pH can alter outcomes .

Q. How should researchers evaluate the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Purity thresholds depend on the study phase. For in vitro assays, ≥95% purity (validated via HPLC) is standard. For in vivo trials, ≥98% is preferable, with impurities characterized via tandem MS. Include batch-specific purity data in supplementary materials to enhance transparency .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s mechanism of action be systematically analyzed?

Contradictions often arise from variability in experimental models or dosage regimes. Conduct a meta-analysis of existing studies, highlighting confounding variables (e.g., cell line specificity, pharmacokinetic differences). Use statistical tools like Cohen’s d to quantify effect sizes and Bayesian frameworks to assess probability of replication. Pilot studies with standardized protocols (e.g., OECD guidelines) can resolve ambiguities .

Q. What computational strategies are effective for modeling this compound’s molecular interactions and binding affinities?

Molecular docking simulations (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations (GROMACS/AMBER) can predict binding modes and stability. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) assays. Cross-reference results with databases like PubChem or ChEMBL to contextualize findings .

Q. What experimental designs are optimal for investigating structure-activity relationships (SAR) of this compound derivatives?

Adopt a modular synthesis approach, systematically varying functional groups while maintaining core structural integrity. Use high-throughput screening (HTS) to assess bioactivity across derivatives. Multivariate regression analysis can identify key structural contributors to activity. Publish synthetic routes and spectral data to enable peer validation .

Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) enhance understanding of this compound’s biological effects?

Integrate RNA-seq data to identify differentially expressed genes and LC-MS/MS proteomics for pathway enrichment analysis. Use bioinformatics tools (e.g., STRING, KEGG) to map interaction networks. Ensure data compatibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What steps ensure reproducibility in this compound’s pharmacological studies, particularly in animal models?

Implement ARRIVE 2.0 guidelines for preclinical studies. Standardize animal strains, dosing regimens, and endpoint measurements. Use blinded assessments and randomized allocation. Share raw data and analysis scripts via repositories like Zenodo or Figshare .

Q. How should ethical considerations in this compound research involving animal models be addressed?

Adhere to institutional Animal Care and Use Committee (IACUC) protocols. Prioritize the 3Rs (Replacement, Reduction, Refinement). For invasive procedures, justify sample sizes via power analysis and include humane endpoints in study design .

Q. What collaborative frameworks are effective for cross-disciplinary this compound research (e.g., chemistry, pharmacology, data science)?

Establish data-sharing agreements and use collaborative platforms (e.g., GitHub, LabArchives) for real-time updates. Hold interdisciplinary workshops to align terminology and methodologies. Cite domain-specific standards (e.g., IUPAC nomenclature, MIAME for genomics) to maintain rigor .

Methodological Best Practices

  • Data Contradictions : Apply triangulation (multiple methods/models) to verify findings .
  • Computational Validation : Use independent software tools to confirm docking poses or MD trajectories .
  • Ethical Transparency : Disclose funding sources and potential conflicts of interest in all publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.